molecular formula C15H23N3O B4703047 4-methyl-N-[2-(4-methyl-1-piperazinyl)ethyl]benzamide

4-methyl-N-[2-(4-methyl-1-piperazinyl)ethyl]benzamide

Cat. No. B4703047
M. Wt: 261.36 g/mol
InChI Key: YLABIKSHOMGOOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-N-[2-(4-methyl-1-piperazinyl)ethyl]benzamide, commonly known as MPMP, is a chemical compound that belongs to the class of benzamides. This compound has been widely studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of MPMP involves its binding to the dopamine D3 receptor. MPMP acts as a competitive antagonist of the receptor and prevents the binding of dopamine to the receptor. This leads to a decrease in the activity of the receptor and a decrease in the downstream signaling pathways.
Biochemical and Physiological Effects:
MPMP has been shown to have various biochemical and physiological effects. It has been found to decrease the release of dopamine in the brain and reduce the rewarding effects of drugs of abuse such as cocaine and methamphetamine. MPMP has also been shown to reduce the locomotor activity of rats and decrease the self-administration of cocaine.

Advantages and Limitations for Lab Experiments

One of the major advantages of using MPMP in lab experiments is its selectivity for the dopamine D3 receptor. This allows researchers to study the specific role of this receptor in various physiological processes. However, one of the limitations of using MPMP is its low water solubility, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the study of MPMP. One potential area of research is the development of more water-soluble derivatives of MPMP that can be administered more easily in experimental settings. Another area of research is the study of the role of the dopamine D3 receptor in various psychiatric disorders such as addiction and schizophrenia. Additionally, the use of MPMP in combination with other drugs may provide insights into the complex interactions between different neurotransmitter systems in the brain.
Conclusion:
In conclusion, MPMP is a chemical compound that has been extensively studied for its potential applications in scientific research. It is primarily used as a tool for studying the dopamine D3 receptor and has been found to have various biochemical and physiological effects. While MPMP has several advantages for lab experiments, it also has some limitations that need to be addressed. Future research on MPMP may provide valuable insights into the role of the dopamine D3 receptor in various physiological processes and psychiatric disorders.

Scientific Research Applications

MPMP has been studied extensively for its potential applications in scientific research. It is primarily used as a tool for studying the dopamine D3 receptor. The dopamine D3 receptor is a G protein-coupled receptor that is involved in the regulation of various physiological functions such as movement, reward, and addiction. MPMP is a selective antagonist of the dopamine D3 receptor and can be used to study the role of this receptor in various physiological processes.

properties

IUPAC Name

4-methyl-N-[2-(4-methylpiperazin-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O/c1-13-3-5-14(6-4-13)15(19)16-7-8-18-11-9-17(2)10-12-18/h3-6H,7-12H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLABIKSHOMGOOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCN2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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